5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone typically involves the acetylation of 2-pyrrolidinone derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of solvents like acetone and dichloromethane helps in dissolving the reactants and products, making the process more efficient. The final product is then purified through crystallization or distillation techniques to achieve the required purity levels for research applications.
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and modifications.
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in experiments to understand cellular mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and acetyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-2-pyrrolidinone: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and solubility properties.
Uniqueness
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is unique due to its dual functional groups (acetoxy and acetyl), which enhance its reactivity and versatility in chemical synthesis and research applications. Its solubility in various organic solvents also makes it a valuable compound for diverse experimental setups.
Properties
IUPAC Name |
(1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(11)10-8(3-4-9(10)13)5-14-7(2)12/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECWXYLPNBJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399049 | |
Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-10-5 | |
Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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